molecular formula C17H26N2O2 B2843590 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one CAS No. 1333785-14-0

3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one

Cat. No.: B2843590
CAS No.: 1333785-14-0
M. Wt: 290.407
InChI Key: BQHVNZZAYVRCGC-UHFFFAOYSA-N
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Description

3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[42102,5]nonan-4-one is a complex organic compound with a unique structure that combines elements of both bicyclic and tricyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazin Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions to form the oxazin ring.

    Introduction of the Azatricyclo Moiety: This step can be achieved through a series of cycloaddition reactions, where a diene and a dienophile react to form the tricyclic structure.

    Final Assembly: The final step involves the coupling of the oxazin ring with the azatricyclo moiety, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced nitrogen-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple nitrogen atoms and the rigid structure can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The rigid structure and multiple functional groups allow for specific interactions with biological targets, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the oxazin ring.

    Benzo[b][1,4]oxazine derivatives: These compounds contain the oxazin ring but do not have the tricyclic structure.

Uniqueness

The uniqueness of 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one lies in its combination of bicyclic and tricyclic systems, which provides a rigid and complex structure. This can lead to unique chemical reactivity and potential biological activity not seen in simpler compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c20-17-15-11-5-6-12(9-11)16(15)19(17)10-18-7-8-21-14-4-2-1-3-13(14)18/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVNZZAYVRCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCO2)CN3C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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